molecular formula C5H6N4O4 B14480756 Uric acid monohydrate CAS No. 64790-22-3

Uric acid monohydrate

Cat. No.: B14480756
CAS No.: 64790-22-3
M. Wt: 186.13 g/mol
InChI Key: KTWFZIRYVDSYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uric acid monohydrate is a distinct crystalline form of uric acid that incorporates one water molecule into its structure. Structural analyses, particularly X-ray crystallography, have been essential for its identification, revealing that it forms continuous layers through hydrogen bonds, a contrast to the three-dimensional networks of other uric acid forms . This compound is a critical material for researchers studying pathological crystallization. It is identified as a rare, specific phase in human urinary calculi, providing a valuable model for investigating the mechanisms of crystal formation and growth in the body . This compound is a key subject of study in the context of gout, a common inflammatory arthritis. The condition is pathophysiologically defined by the deposition of monosodium urate (MSU) monohydrate crystals in joints and tissues, which occurs when uric acid levels in biological fluids become supersaturated . Research into gout involves studying the crystallization pathways of uric acid and its salts, and the monohydrate form represents a specific crystalline variant that can form under certain conditions. In vitro, it serves as a model crystal for screening and developing potential therapeutic agents aimed at inhibiting pathological crystallization . Furthermore, it is used in nephrology research to understand the formation and composition of uric acid-based kidney stones, as its presence, though rarer than anhydrous uric acid or uric acid dihydrate, has been confirmed in urinary concrements . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Properties

CAS No.

64790-22-3

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione;hydrate

InChI

InChI=1S/C5H4N4O3.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H2

InChI Key

KTWFZIRYVDSYGI-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.O

Origin of Product

United States

Preparation Methods

Phase 1: Base Extraction and Ammonium Urate Precipitation

The initial phase involves extracting uric acid from biological sources, such as poultry feces, using dilute alkali solutions. Triethylamine (2–5% v/v) or potassium hydroxide is employed to solubilize uric acid under an inert nitrogen atmosphere. After vigorous mixing, the solution is separated from undissolved solids via centrifugation or filtration. Ammonium salts (e.g., ammonium chloride) are then added to precipitate ammonium urate, which is filtered and washed with methanol. This intermediate product typically assays at 80–90% purity.

Critical Parameters:

  • Alkali Concentration: 2–5% triethylamine ensures optimal solubility without degrading uric acid.
  • Precipitation pH: Ammonium urate precipitates at pH 10.5–12.5, with lower pH values favoring impurities.

Phase 2: Recrystallization via Mineral Acid Treatment

To enhance purity, ammonium urate is suspended in hot dilute mineral acids (e.g., 0.1N perchloric acid) at 80–90°C. The urate salt converts to uric acid, which precipitates upon cooling. The crystals are washed with distilled water and dried at 120°C to remove residual solvents. This method yields uric acid with ~99% purity, suitable for pharmaceutical applications.

Reaction Mechanism:
$$ \text{Ammonium Urate} + \text{HClO}4 \rightarrow \text{Uric Acid} + \text{NH}4\text{ClO}_4 $$
The exclusion of fluorescent contaminants is achieved by maintaining the final pH above 10.5 during precipitation.

Phase 3: Ultra-Purification via Perchloric Acid Recrystallization

Ultra-pure this compound (99.9%) is obtained through sequential recrystallization in perchloric acid. Crude uric acid (99% purity) is dissolved in 70–73% perchloric acid at 100°C, forming a clear solution. Immediate cooling to 4°C induces crystallization of uric acid-perchlorate adducts. These adducts are redissolved in fresh perchloric acid and recrystallized, followed by suspension in warm water (40–50°C) to hydrolyze perchlorate ions and yield this compound.

Optimization Insights:

  • Temperature Control: Gradual cooling (0.5°C/min) prevents inclusion of anhydrous phases.
  • Solvent Purity: Glass-distilled water and anhydrous methanol are essential to avoid ash formation.

Comparative Analysis of Preparation Methods

Method Purity (%) Yield (%) Key Reagents Crystallization Time (h)
Ammonium Urate Precipitation 80–90 65–75 Triethylamine, NH₄Cl 24
Mineral Acid Treatment 99 50–60 HClO₄, KOH 12
Perchloric Acid Recrystallization 99.9 30–40 HClO₄, distilled H₂O 48

Trade-offs:

  • Scalability vs. Purity: Ammonium urate precipitation offers higher yields but lower purity, making it suitable for industrial-scale production. Conversely, perchloric acid recrystallization achieves ultra-purity at the expense of yield, ideal for analytical reference standards.
  • Safety Considerations: Perchloric acid poses explosion risks when heated with organic residues, necessitating stringent temperature control and solvent removal.

Structural and Purity Validation

X-ray Diffraction (XRD)

XRD analysis confirms the monohydrate structure via characteristic peaks at 2θ = 12.5°, 15.8°, and 27.4°, corresponding to the (001), (011), and (002) planes. Anhydrous uric acid lacks the 12.5° peak, distinguishing it from the monohydrate.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 290 nm) quantifies purity by separating uric acid from contaminants like allantoin and xanthine. Ultra-pure monohydrate exhibits a single peak with >99.9% area under the curve.

Research Outcomes and Industrial Applications

  • Biochemical Reference Standards: Ultra-pure monohydrate is indispensable for calibrating serum uric acid assays in clinical diagnostics.
  • Drug Formulations: The 99% pure product serves as a raw material for antihyperuricemic drugs like allopurinol.
  • Limitations: Perchloric acid-based methods generate hazardous waste, prompting research into eco-friendly alternatives (e.g., enzymatic synthesis).

Chemical Reactions Analysis

Types of Reactions: Uric acid monohydrate can undergo various chemical reactions, including oxidation and reduction. One notable reaction is the oxidation of uric acid by uricase to produce allantoin and hydrogen peroxide .

Common Reagents and Conditions:

    Oxidation: Uricase is commonly used to oxidize uric acid.

Major Products Formed:

Scientific Research Applications

Uric acid monohydrate has several scientific research applications, particularly in the fields of urology and nephrology. It is studied for its role in the formation of urinary calculi and its potential implications in metabolic disorders .

Comparison with Similar Compounds

Chemical and Crystallographic Properties

Table 1: Structural and Compositional Comparison

Compound Chemical Formula Hydration State Crystal System Key Associations
Uric acid monohydrate C₅H₄N₄O₃·H₂O Monohydrate Not fully characterized Rarely found in uroliths
Anhydrous uric acid (UA) C₅H₄N₄O₃ Anhydrous Monoclinic (P2₁/n) Common in acidic urine
Uric acid dihydrate (UAD) C₅H₄N₄O₃·2H₂O Dihydrate Monoclinic Frequent in uric acid stones
Calcium oxalate monohydrate (COM) CaC₂O₄·H₂O Monohydrate Monoclinic Predominant in calcium stones
Calcium oxalate dihydrate (COD) CaC₂O₄·2H₂O Dihydrate Tetragonal Common in pediatric stones
  • This compound vs. Anhydrous Uric Acid: While both share the same base structure, UA lacks water molecules, making it more stable in acidic urine (pH < 5.5). UA is the predominant form in uric acid stones, whereas this compound is rarely observed .
  • This compound vs. UAD: UAD contains two water molecules and is more prevalent in urinary stones. IR spectroscopy distinguishes these phases, with UAD showing unique absorption bands at 3,450 cm⁻¹ (O–H stretching) compared to this compound .
  • This compound vs. COM: Both are monohydrates, but COM (whewellite) is a calcium oxalate derivative. Uric acid crystals can induce COM nucleation via epitaxial growth due to lattice compatibility, though mixed UA/COM stones account for only 2.6% of cases .

Diagnostic and Imaging Characteristics

Table 2: Diagnostic Imaging and Analytical Data

Compound Hounsfield Units (HU) FTIR Peaks (cm⁻¹) XRD Identification
This compound Not reported Distinct O–H/N–H stretches Rarely characterized
Anhydrous uric acid 367–556 HU 1,650 (C=O), 1,560 (C–N) Diffraction peaks at 14.5°, 24.5°
UAD Similar to UA 3,450 (O–H), 1,650 (C=O) Confirmed via XRD/FTIR
COM 783–1,925 HU 1,320 (C–O), 1,620 (C=O) Peaks at 20.1°, 29.3°
  • Clinical Detection : Uric acid stones (including UA and UAD) exhibit lower HU values (≤556 HU) compared to calcium oxalate stones (≥783 HU), enabling differentiation via CT imaging .
  • Analytical Techniques: Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are gold standards for identifying this compound, though its scarcity limits practical datasets .

Epidemiological and Pathological Prevalence

Table 3: Prevalence in Urolithiasis

Compound Prevalence in Adults (%) Pediatric Cases (%) Association with Comorbidities
This compound <0.1% Not reported None established
Anhydrous uric acid 5–10% Rare Gout, metabolic syndrome
UAD 1–2% Rare Chronic dehydration
COM 46% (male), 37% (female) 27% Hypercalciuria, hyperoxaluria
  • Geographic and Demographic Trends: COM dominates globally, while uric acid stones are more common in regions with high purine diets. This compound’s rarity suggests unique crystallization conditions, such as transient urinary supersaturation or specific ion interactions .

Mechanistic and Therapeutic Insights

  • Nucleation Mechanisms : Uric acid crystals promote COM formation via heterogeneous nucleation, but this rarely results in mixed stones due to differing solubility profiles and inhibitory proteins (e.g., osteopontin) .
  • Thiol-based drugs (e.g., tiopronin) target cystine stones, while citrate therapy is effective for calcium oxalate stones .

Q & A

Basic Research Questions

Q. What are the most reliable methods to distinguish uric acid monohydrate from other kidney stone components in clinical samples?

  • Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FT-IR) and computed tomography (CT) parameters. FT-IR identifies this compound via characteristic absorption peaks (e.g., ~1,130 cm⁻¹ for C=O stretching) . CT scans can differentiate uric acid stones (lower Hounsfield units, <500 HU) from calcium oxalate monohydrate or carbonate apatite stones (>1,000 HU) . For validation, cross-reference results with chemical analysis to resolve discrepancies (e.g., false positives due to mixed stone compositions) .

Q. How can researchers ensure reproducibility in synthesizing this compound crystals for in vitro studies?

  • Methodological Answer : Employ controlled gel diffusion techniques under standardized pH (5.0–5.5) and temperature (37°C) to mimic physiological conditions . Characterize crystals using X-ray diffraction (XRD) to confirm monohydrate structure (e.g., distinct lattice parameters: a=7.40 Å, b=6.12 Å, c=16.81 Å) and SEM-EDX for elemental composition . Document solvent purity and ion concentrations to minimize batch variations.

Q. What are the standard protocols for analyzing this compound in biological fluids?

  • Methodological Answer : Use enzymatic assays (e.g., uricase-coupled spectrophotometry) for serum/plasma quantification, ensuring calibration against certified reference materials. For urine, pre-treat samples with preservatives (e.g., thymol) to prevent bacterial degradation. Cross-validate with high-performance liquid chromatography (HPLC) to detect interfering metabolites .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s dual role as an antioxidant and a pathogenic agent?

  • Methodological Answer : Conduct comparative studies under varying oxidative stress conditions. For example:

  • In vitro: Measure uric acid’s radical-scavenging capacity using electron paramagnetic resonance (EPR) under physiological (300 μM) vs. hyperuricemic (>500 μM) concentrations .
  • In vivo: Use knockout rodent models (e.g., uricase-deficient) to assess tissue-specific effects on inflammation and crystal deposition .
  • Statistically correlate clinical data (e.g., serum urate levels vs. oxidative biomarkers) to resolve context-dependent roles .

Q. What methodological challenges arise when differentiating this compound from dihydrate forms in crystallographic studies?

  • Methodological Answer : Hydrate forms exhibit subtle structural differences detectable via:

  • FT-IR : Monohydrate shows a sharper O-H stretching peak (~3,400 cm⁻¹) compared to dihydrate’s broader band .
  • Thermogravimetric analysis (TGA) : Monohydrate loses ~5% mass at 110°C (water loss), while dihydrate loses ~10% .
  • Synchrotron XRD : Resolve lattice water positions with high-resolution powder diffraction .

Q. How can researchers optimize inhibition studies targeting this compound crystallization for therapeutic applications?

  • Methodological Answer :

  • In vitro: Use continuous flow systems to simulate urinary dynamics. Monitor nucleation kinetics via turbidimetry and validate with atomic force microscopy (AFM) to assess inhibitor efficacy (e.g., theobromine reduces crystal growth rate by 40% at 1 mM) .
  • Clinical trials: Stratify participants by urinary pH and uricosuria levels. Combine urine alkalinization (pH >6.5) with xanthine oxidase inhibitors (e.g., allopurinol) to target multiple pathways .

Q. What advanced techniques are recommended for analyzing this compound’s interaction with renal tissues?

  • Methodological Answer :

  • Polarized light microscopy : Identify crystal-induced birefringence in tissue sections .
  • Immunohistochemistry : Map inflammatory markers (e.g., NLRP3 inflammasome) adjacent to crystal deposits .
  • Micro-CT : Quantify crystal volume and distribution in 3D organ models .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between chemical and spectroscopic analyses of urinary stones?

  • Methodological Answer :

  • Perform blinded re-analysis using both methods on the same sample subset.
  • For mixed stones, use sequential chemical extraction (e.g., dissolve uric acid with alkaline buffer first) before FT-IR .
  • Apply machine learning algorithms to spectral data to improve classification accuracy in heterogeneous samples .

Q. What statistical approaches are suitable for correlating this compound levels with clinical outcomes in longitudinal studies?

  • Methodological Answer :

  • Use Cox proportional hazards models to assess mortality risk, adjusting for confounders (e.g., renal function, comorbidities) .
  • Apply mixed-effects models to account for intra-patient variability in repeated measures (e.g., serum urate fluctuations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.